Compound Description: This group encompasses a series of compounds with various substituents at the N-1 position of the ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate core structure. These derivatives were synthesized through the alkylation of the parent compound, which itself was obtained by condensing diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate with phenyl or cyclohexyl isocyanates. []
Relevance: These compounds share the core 2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate scaffold with the target compound, differing primarily in the substituents at the N-1 and 7 positions. The presence of a methyl group at the 7-position in these compounds, as opposed to a cyclopropyl group in the target compound, represents a key structural difference. Additionally, the N-1 position in these compounds is substituted with various alkyl groups, while the target compound features a phenyl ring at this position. []
Compound Description: This series features N-aryl(pyrimidinyl)piperazinylalkyl derivatives of ethyl 3-phenyl-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate. Notably, some of these compounds exhibit pharmacological activity. []
Relevance: These compounds share the core 2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate scaffold with the target compound methyl 7-cyclopropyl-3-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate. The key structural distinctions lie in the substituents at the 3 and 7 positions. Unlike the target compound, which possesses a cyclopropyl group at the 7-position and a [2-(3-methyl-1-piperidinyl)-2-oxoethyl] moiety at the 3-position, these related compounds consistently feature a methyl group at the 7-position and a phenyl group at the 3-position. []
Amides of 7-methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid
Compound Description: This group includes various amides derived from 7-methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid. These compounds were investigated for their analgesic and sedative activities. Of particular interest are the 1-[2-hydroxy-3-(4-o,m,p-halogenophenyl)- and 3-(4-m-chlorophenyl)-1-piperazinyl]propyl derivatives, which demonstrated significant analgesic effects in the "writhing syndrome" test. These compounds were found to be more potent analgesics than acetylsalicylic acid, except for compounds 18 and 23. Furthermore, with the exception of compounds 18 and 23, all tested derivatives effectively suppressed spontaneous locomotor activity in mice. []
Compound Description: Two series of compounds, namely 1-[3-(4-aryl-1-piperazinyl)]- and 1-[2-hydroxy-3-(4-aryl-1-piperazinyl)]propyl derivatives of amides of 7-methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid (32-46), were synthesized and studied for their pharmacological properties. These compounds exhibited analgesic activity in the "writhing syndrome" test, with compounds 32, 34, and 46 being the most potent. In the "hot plate" test, only compounds 34 and 37 demonstrated strong analgesic effects. Additionally, a majority of the investigated compounds significantly reduced spontaneous locomotor activity and prolonged barbiturate-induced sleep in mice. A quantitative structure-activity relationship (QSAR) analysis was performed on these 14 novel compounds along with 14 previously reported compounds. []
Compound Description: These amides are synthesized by reacting the corresponding acid chlorides with ammonia, primary amines, or secondary cyclic amines. Interestingly, the synthesis often yields amides of the corresponding 2,4-dioxo derivatives as byproducts due to desulfurization. []
Relevance: These compounds are structurally related to methyl 7-cyclopropyl-3-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate as they share the core tetrahydropyrido[2,3-d]pyrimidine structure. Key differences include the presence of a thioxo group at the 4-position and a carboxamide group at the 6-position in these related compounds, as opposed to the dioxo group at the 4-position and a methyl ester at the 5-position in the target compound. Additionally, these compounds feature diverse substituents at the 1-, 3-, and 7-positions compared to the target compound. []
Compound Description: A484954 is a selective and membrane-permeable inhibitor of eukaryotic elongation factor 2 kinase (eEF2K). Studies show that A484954 lowers blood pressure and induces diuresis in spontaneously hypertensive rats, primarily by increasing renal blood flow. Further investigation revealed that A484954's diuretic effect in these rats is at least partially mediated by the activation of the nitric oxide (NO)/Nrf2/AT2R pathway. []
N,N-Dialkyl(dialkenyl)amides of 7-Methyl-3-phenyl-1-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl]-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid
Compound Description: This series of N,N-dialkyl(dialkenyl)amides, derived from 7-Methyl-3-phenyl-1-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl]-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid, has been synthesized and explored for its pharmacological properties. [, ]
Relevance: These compounds are structurally analogous to methyl 7-cyclopropyl-3-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate as they belong to the same 2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide class. The key structural differences lie in the substituents at the 1, 3, and 7 positions. Unlike the target compound, which possesses a cyclopropyl group at the 7-position, a [2-(3-methyl-1-piperidinyl)-2-oxoethyl] moiety at the 3-position, and a methyl ester at the 5-position, these related compounds feature a methyl group at the 7-position, a phenyl ring at the 1-position, a 1-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl] group at the 3-position, and an N,N-dialkyl(dialkenyl)amide group at the 5-position. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.